molecular formula C5H8O2 B105764 4-Oxopentanal CAS No. 626-96-0

4-Oxopentanal

Cat. No. B105764
CAS RN: 626-96-0
M. Wt: 100.12 g/mol
InChI Key: KEHNRUNQZGRQHU-UHFFFAOYSA-N
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Description

4-Oxopentanal (4-OPA) is a chemical compound that has been studied in various contexts, including its presence in the atmosphere and its role in organic synthesis. It has been identified in both gaseous and particulate phases in the forestal atmosphere, with significant diurnal variations observed . Additionally, 4-OPA has been utilized as a labile protecting group for the synthesis of oligodeoxyribonucleotides and their phosphorothioate analogues, showcasing its utility in the field of synthetic chemistry .

Synthesis Analysis

The synthesis of 4-OPA and its derivatives has been explored through different methods. One approach involves the use of the 4-oxopentyl group for phosphate/thiophosphate protection in the solid-phase synthesis of oligodeoxyribonucleotides, with the subsequent removal of the protecting group under mild conditions . Another study reports the one-step synthesis of 4-oxo-(E)-2-hexenal and its homologs from commercially available furan derivatives, highlighting a straightforward method to obtain these compounds . Additionally, 4-oxo-5-aminopentanoic acid hydrochloride has been synthesized through selective bromination of 4-oxopentanoic acid or from 1-phthalimido-3-bromoacetone and Meldrum's acid .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-OPA is not detailed in the provided papers, related compounds such as oxazoline ligands have been structurally characterized using techniques like X-ray diffraction and NMR spectroscopy . These methods are essential for understanding the three-dimensional arrangement of atoms within a molecule and can be applied to the study of 4-OPA to gain insights into its chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of 4-OPA has been implied in the context of atmospheric chemistry, where it is found as a constituent of organic aerosols . Its role as a protecting group in synthetic chemistry also suggests that it can undergo reactions under specific conditions to reveal functional groups that are important for the construction of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-OPA have been partially characterized through its atmospheric measurements. Its concentrations in both gas and particulate phases were quantified using gas chromatography, and its abundance was compared to other organic compounds like pinonic acid . This data provides insight into the volatility and potential reactivity of 4-OPA in environmental conditions.

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

  • Atmospheric Concentrations: 4-Oxopentanal (4-OPA) has been detected in significant concentrations in both gaseous and particulate phases in forestal atmospheres. This suggests its role as a constituent of organic aerosols and its potential environmental impact. (Matsunaga, Mochida, & Kawamura, 2004)
  • Ozone Removal in Indoor Environments: 4-OPA has been observed in classroom settings, highlighting its role in ozone removal processes. Its presence in indoor environments and the implications for human health and indoor air quality are notable. (Fischer, Ljungström, & Langer, 2013)

Health and Toxicity

  • Irritant and Allergic Responses: Research indicates that both dermal and pulmonary exposure to 4-OPA can lead to irritant and allergic responses. This is critical for understanding indoor air quality's impact on health. (Anderson et al., 2012)
  • Oxidative Stress and Inflammation: Exposure to 4-OPA can induce oxidative stress and inflammation in human lung cells. This highlights its potential health risks, especially in polluted or artificially altered environments. (Lipsa, Barrero-Moreno, & Coelhan, 2018)

Chemical Reactions and Synthesis

  • Scavenging Mechanism Study: A study on the reaction mechanism of pyridoxamine with 4-OPA, investigated using density functional theory, provides insights into chemical interactions and potential applications in detoxification or synthesis processes. (Chen et al., 2009)
  • Synthetic Methods: Research has been conducted on synthetic methods for compounds like 4-OPA, indicating its significance in organic synthesis and potential for creating various derivatives. (Tsuji, Shimizu, & Kobayashi, 1984)

Biochemistry and Pharmacology

  • Immunoregulatory Activities: Studies on derivatives of 4-oxo compounds, like L-4-oxalysine, show immunoregulatory activities, indicating potential biomedical applications. (Wang & Xu, 1997)
  • Antiviral and Antitumor Potential: Research into 4-oxoquinoline derivatives suggests their application in treating viral and tumor-related conditions, highlighting the broader implications of 4-oxo compounds in medicine. (Batalha et al., 2020)

Safety And Hazards

When handling 4-Oxopentanal, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-oxopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHNRUNQZGRQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211655
Record name Pentanal, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxopentanal

CAS RN

626-96-0
Record name 4-Oxopentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxopentanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanal, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-OXOPENTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL58BK264G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
718
Citations
P Fruekilde, J Hjorth, NR Jensen, D Kotzias… - Atmospheric …, 1998 - Elsevier
… on a widespread occurrence of geranyl acetone and 4-oxopentanal. We have conducted a … -5-hepten-2-one (6-MHO), 4-oxopentanal (4-OPA), and acetone are formed by the reaction of …
Number of citations: 197 www.sciencedirect.com
SE Anderson, J Franko, LG Jackson… - Toxicological …, 2012 - academic.oup.com
… One suspect indoor air contaminant that has been identified is the dicarbonyl 4-oxopentanal (4-OPA). 4-OPA is generated through the ozonolysis of squalene and several high-volume …
Number of citations: 77 academic.oup.com
S Matsunaga, M Mochida, K Kawamura - Chemosphere, 2004 - Elsevier
Atmospheric concentrations of 4-oxopentanal (4-OPA) in both gas and particulate phase were measured at the experimental forest, 200 km north of Sapporo, Japan, from August 13 to …
Number of citations: 31 www.sciencedirect.com
PK Aiona, HJ Lee, P Lin, F Heller… - … science & technology, 2017 - ACS Publications
… This study examined the browning processes in aqueous solutions of AS and 4-oxopentanal (4-OPA), which has a 1,4-dicarbonyl structural motif present in many limonene SOA …
Number of citations: 20 pubs.acs.org
SM Aschmann, J Arey, R Atkinson - Environmental Chemistry, 2013 - CSIRO Publishing
… 4-oxopentanal concentrations were corrected for the initially present 4-oxopentanal to derive the amounts of 4-oxopentanal … Dark decays of 5-hydroxy-2-pentanone and 4-oxopentanal …
Number of citations: 4 www.publish.csiro.au
L Petrick, Y Dubowski - Indoor Air, 2009 - europepmc.org
… products included 6-methyl-5-hepten-2-one, geranyl acetone, and long chain ketones and aldehydes, while gas phase products included formaldehyde, acetone, 4-oxopentanal (4-OPA…
Number of citations: 112 europepmc.org
G Xu, LM Sayre - Chemical research in toxicology, 1999 - ACS Publications
… CH 3 group of one of the two molecules of 4-oxopentanal (1.28 ppm in 3a and 1.40 ppm in … Figure 3 1 H NMR spectra of isomers 3a and 3b isolated from the reaction of 4-oxopentanal (…
Number of citations: 17 pubs.acs.org
S Cardani, G Poli, C Scolastico, R Villa - Tetrahedron, 1988 - Elsevier
… , 2-methyl-4-oxopentanal 14a and 2-n-butyl-4-oxopentanal 14b In high chemical and optical … -4-benzyloxybutanal and 2-alkyl-4-oxopentanal in high ee % by a simple procedure that …
Number of citations: 36 www.sciencedirect.com
AB Stefaniak, RF LeBouf, J Yi, J Ham… - … of occupational and …, 2017 - Taylor & Francis
… 4-oxopentanal being formed as a result of chemicals being released from printing systems. Exposure to 4-oxopentanal … for future investigations to quantify 4-oxopentanal levels to more …
Number of citations: 111 www.tandfonline.com
RM Mironenko, OB Belskaya - AIP Conference Proceedings, 2019 - pubs.aip.org
… , whereas the selectivity to 4-oxopentanal and 5-hydroxy-2-… a decrease in the yield of 4-oxopentanal and to an increase in … ring to form 4-oxopentanal and 5-hydroxy-2-pentanone. …
Number of citations: 14 pubs.aip.org

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